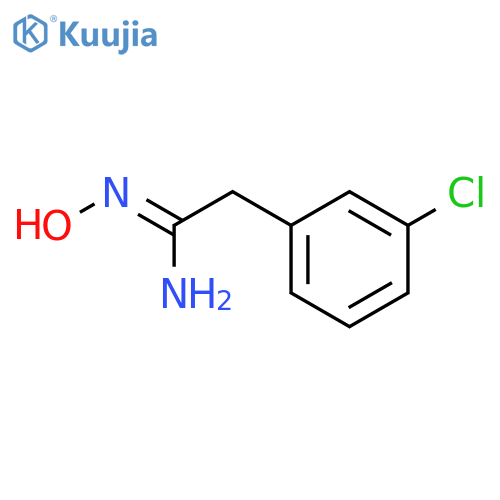Cas no 175532-13-5 ((1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide)

175532-13-5 structure
商品名:(1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide
(1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide 化学的及び物理的性質
名前と識別子
-
- (1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide
- BENZENEETHANIMIDAMIDE, 3-CHLORO-N-HYDROXY-
- (Z)-2-(3-chlorophenyl)-N-hydroxyacetimidamide
- SCHEMBL836969
- (Z)-2-(3-Chlorophenyl)-N'-hydroxyacetimidamide
- EN300-73154
- MFCD11616978
- 2-(3-CHLOROPHENYL)-N-HYDROXYETHANIMIDAMIDE
- SCHEMBL17115029
- AKOS000131514
- 925252-77-3
- 175532-13-5
- AKOS027255515
- AS-65971
- 2-(3-Chlorophenyl)-N-hydroxyacetimidamide
- STK351476
- 2-(3-CHLORO-PHENYL)-N-HYDROXY-ACETAMIDINE
- 2-(3-CHLOROPHENYL)-N'~1~-HYDROXYETHANIMIDAMIDE
- 2-(3-chlorophenyl)-N'-hydroxyethanimidamide
-
- インチ: InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)
- InChIKey: JUTJREHZYDXQBH-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 184.0403406Da
- どういたいしつりょう: 184.0403406Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 58.6Ų
(1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-73154-0.05g |
2-(3-chlorophenyl)-N'-hydroxyethanimidamide |
175532-13-5 | 95% | 0.05g |
$20.0 | 2023-02-12 | |
| Enamine | EN300-73154-1.0g |
2-(3-chlorophenyl)-N'-hydroxyethanimidamide |
175532-13-5 | 95% | 1.0g |
$87.0 | 2023-02-12 | |
| 1PlusChem | 1P00AUYY-10g |
BENZENEETHANIMIDAMIDE, 3-CHLORO-N-HYDROXY- |
175532-13-5 | 95% | 10g |
$490.00 | 2023-12-20 | |
| 1PlusChem | 1P00AUYY-100mg |
BENZENEETHANIMIDAMIDE, 3-CHLORO-N-HYDROXY- |
175532-13-5 | 95% | 100mg |
$138.00 | 2025-02-25 | |
| 1PlusChem | 1P00AUYY-2.5g |
BENZENEETHANIMIDAMIDE, 3-CHLORO-N-HYDROXY- |
175532-13-5 | 95% | 2.5g |
$216.00 | 2023-12-20 | |
| A2B Chem LLC | AF05898-1g |
2-(3-Chlorophenyl)-N'-hydroxyethenimidamide |
175532-13-5 | ≥ 96 % | 1g |
$183.00 | 2024-04-20 | |
| 1PlusChem | 1P00AUYY-250mg |
BENZENEETHANIMIDAMIDE, 3-CHLORO-N-HYDROXY- |
175532-13-5 | 95% | 250mg |
$154.00 | 2025-02-25 | |
| 1PlusChem | 1P00AUYY-1g |
BENZENEETHANIMIDAMIDE, 3-CHLORO-N-HYDROXY- |
175532-13-5 | 95% | 1g |
$209.00 | 2025-02-25 | |
| A2B Chem LLC | AF05898-100mg |
2-(3-Chlorophenyl)-N'-hydroxyethenimidamide |
175532-13-5 | 95% | 100mg |
$67.00 | 2024-01-03 | |
| Enamine | EN300-73154-10.0g |
2-(3-chlorophenyl)-N'-hydroxyethanimidamide |
175532-13-5 | 95% | 10.0g |
$346.0 | 2023-02-12 |
(1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide 関連文献
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
175532-13-5 ((1Z)-2-(3-chlorophenyl)-N'-hydroxyethanimidamide) 関連製品
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
